molecular formula C15H15N3O6 B5179912 5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5179912
M. Wt: 333.30 g/mol
InChI Key: YFKSPOFFCZSKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENBDMPT and has a unique chemical structure that makes it useful in different applications.

Mechanism of Action

The mechanism of action of ENBDMPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in tumor growth and inflammation. ENBDMPT has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects
ENBDMPT has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that occurs naturally in the body. Additionally, ENBDMPT has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

ENBDMPT has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, ENBDMPT has been found to exhibit low toxicity, making it a safer alternative to other compounds that have similar effects.
However, there are also some limitations to the use of ENBDMPT in laboratory experiments. This compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, ENBDMPT has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on ENBDMPT. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Additionally, researchers could investigate the mechanism of action of ENBDMPT in more detail to better understand its effects on the body.
Another potential direction for research is to explore the potential of ENBDMPT as an anti-inflammatory agent. This could involve studying its effects on various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 5-(2-ethoxy-5-nitrobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a unique chemical compound that has potential applications in various fields of scientific research. This compound has been found to exhibit anti-tumor and anti-inflammatory activity, making it a promising candidate for cancer treatment and the treatment of various inflammatory diseases. While there are some limitations to its use in laboratory experiments, further research on ENBDMPT could lead to new insights and potential therapeutic applications.

Synthesis Methods

The synthesis of ENBDMPT involves the reaction between 2-ethoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid in the presence of a base catalyst. This reaction results in the formation of ENBDMPT, which is a yellowish crystalline powder.

Scientific Research Applications

ENBDMPT has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, ENBDMPT has shown potential as an anti-inflammatory agent, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

5-[(2-ethoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-4-24-12-6-5-10(18(22)23)7-9(12)8-11-13(19)16(2)15(21)17(3)14(11)20/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSPOFFCZSKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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